molecular formula C7H10N2O B13104555 2-(4-Methylpyrimidin-5-yl)ethanol

2-(4-Methylpyrimidin-5-yl)ethanol

Cat. No.: B13104555
M. Wt: 138.17 g/mol
InChI Key: MASJHMMIRVHTDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpyrimidin-5-yl)ethanol is a pyrimidine derivative featuring a methyl group at position 4 of the pyrimidine ring and an ethanol moiety at position 5. Its molecular formula is C₇H₁₀N₂O (MW: 138.17 g/mol), and it exists as a liquid stored at 4°C . The hydroxyl group in the ethanol side chain enables hydrogen bonding, influencing solubility and biological interactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(4-methylpyrimidin-5-yl)ethanol

InChI

InChI=1S/C7H10N2O/c1-6-7(2-3-10)4-8-5-9-6/h4-5,10H,2-3H2,1H3

InChI Key

MASJHMMIRVHTDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyrimidin-5-yl)ethanol typically involves the reaction of 4-methylpyrimidine with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the pyrimidine ring attacks the ethylene oxide, leading to the formation of the ethanol derivative.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Methylpyrimidin-5-yl)ethanol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as alkali metal hydroxides, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyrimidin-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 2-(4-Methylpyrimidin-5-yl)acetaldehyde or 2-(4-Methylpyrimidin-5-yl)acetic acid.

    Reduction: 2-(4-Methylpyrimidin-5-yl)ethylamine.

    Substitution: 2-(4-Methylpyrimidin-5-yl)ethyl chloride or 2-(4-Methylpyrimidin-5-yl)ethyl bromide.

Scientific Research Applications

2-(4-Methylpyrimidin-5-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyrimidin-5-yl)ethanol involves its interaction with specific molecular targets in biological systems. The ethanol group allows for hydrogen bonding with target proteins, potentially affecting their function. The pyrimidine ring can interact with nucleic acids, influencing processes such as DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

(4-Methylpyrimidin-5-yl)methanol
  • Structure: Replaces the ethanol group with methanol.
  • Molecular Formula : C₆H₈N₂O (MW: 124.14 g/mol).
  • Key Differences: Shorter carbon chain reduces lipophilicity (predicted logP: ~0.5 vs. Lower molecular weight may enhance aqueous solubility but reduce bioavailability.
1-(4-Methylpyrimidin-5-yl)ethanone
  • Structure: Ethanol replaced with a ketone group.
  • Molecular Formula : C₇H₈N₂O (MW: 136.15 g/mol).
  • Key Differences: The ketone group eliminates hydrogen-bond donor capacity, reducing solubility in polar solvents . Increased stability against oxidation compared to the hydroxyl-containing target compound.
(4-Amino-2-methyl-5-pyrimidinyl)methanol
  • Structure: Additional amino (NH₂) and methyl groups at positions 4 and 2, respectively.
  • Molecular Formula : C₆H₉N₃O (MW: 139.16 g/mol).
  • Key Differences: Amino group introduces a hydrogen-bond donor, enhancing interactions with biological targets (e.g., enzymes) .

Complex Derivatives with Heterocyclic Modifications

2-{4-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-3-methylthiophen-2-yl}ethanol
  • Structure : Pyrimidine linked to a thiophene ring via a methylene bridge.
  • Molecular Formula : C₁₃H₁₇N₃OS (MW: 263.36 g/mol).
  • Higher molecular weight may reduce oral bioavailability but improve target specificity.
5-(4-Ethylphenyl)pyrimidin-2-ol
  • Structure : Ethylphenyl substituent at position 5 and hydroxyl at position 2.
  • Molecular Formula : C₁₂H₁₂N₂O (MW: 200.24 g/mol).
  • Key Differences :
    • Ethylphenyl group enhances hydrophobicity (predicted logP: ~2.5), favoring membrane penetration .
    • Hydroxyl at position 2 alters electronic distribution on the pyrimidine ring, affecting reactivity.

Functional Group Impact on Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Functional Groups Solubility
2-(4-Methylpyrimidin-5-yl)ethanol 138.17 ~1.0 Ethanol, methyl Moderate in polar solvents
(4-Methylpyrimidin-5-yl)methanol 124.14 ~0.5 Methanol, methyl High in water
1-(4-Methylpyrimidin-5-yl)ethanone 136.15 ~1.2 Ketone, methyl Low in water
(4-Amino-2-methyl-5-pyrimidinyl)methanol 139.16 ~0.3 Amino, methanol, methyl High in water
5-(4-Ethylphenyl)pyrimidin-2-ol 200.24 ~2.5 Ethylphenyl, hydroxyl Low in water

Biological Activity

2-(4-Methylpyrimidin-5-yl)ethanol is a chemical compound characterized by its pyrimidine ring structure, substituted with a methyl group at the 4-position and an ethanol group at the 2-position. This unique configuration contributes to its potential biological activity, particularly in enzyme interactions and metabolic pathways. The molecular formula of this compound is C_8H_10N_2O, with a molecular weight of approximately 138.17 g/mol.

The structural attributes of 2-(4-Methylpyrimidin-5-yl)ethanol facilitate diverse chemical reactivity, which may influence its biological functions. The presence of both the pyrimidine and ethanol functional groups allows for hydrogen bonding and π–π stacking interactions, essential for binding to various biological targets.

Table 1: Structural Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Attributes
2-(4-Methylpyrimidin-5-yl)ethanol Methyl group at position 4; ethanol at position 2Unique reactivity due to combined functional groups
4-Amino-2-methylpyrimidine Amino group at position 4Lacks ethanol functionality
Pyrithiamine Pyridine structure with a pyrimidine componentDifferent nitrogen positioning
Thiamine hydrochloride Contains thiazole ringDifferent heterocyclic structure

Enzyme Interactions

Research indicates that 2-(4-Methylpyrimidin-5-yl)ethanol exhibits significant biological activity, particularly in influencing enzyme activity. Studies have shown that this compound can interact with various enzymes, potentially altering metabolic pathways. These interactions are primarily mediated through hydrogen bonding and other non-covalent interactions that enhance binding affinity to protein targets.

Study on Enzyme Inhibition

A notable study explored the inhibition effects of various compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two critical enzymes involved in neurotransmission. Although 2-(4-Methylpyrimidin-5-yl)ethanol was not directly tested, its structural analogs demonstrated varying degrees of inhibition, suggesting that similar mechanisms could be present for this compound .

Cytotoxicity Studies

In vitro studies on related pyrimidine derivatives have indicated varying levels of cytotoxicity against cancer cell lines. For example, certain derivatives displayed IC50 values indicating significant anticancer activity. This suggests that 2-(4-Methylpyrimidin-5-yl)ethanol might also exhibit cytotoxic properties worthy of investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.